Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate
Description
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate is an organosulfur compound featuring a methyl ester backbone substituted with a sulfanyl (thioether) group attached to a 4-isopropylphenyl ring. This compound is of interest in synthetic chemistry for its structural motifs, which are common in agrochemicals, pharmaceuticals, and materials science.
Properties
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9(2)10-4-6-11(7-5-10)15-8-12(13)14-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQTSRRLQMUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound features a sulfur atom linked to an aromatic ring, which can influence its interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives containing sulfur atoms have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity Level (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Klebsiella pneumoniae | Moderate |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549).
Case Study: Cytotoxicity Against MCF-7 Cell Line
A study conducted on related thiol derivatives indicated that certain modifications could enhance their anticancer activity. The following table summarizes the findings:
| Compound | EC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10.28 | MCF-7 |
| Compound B | 12.45 | A549 |
| Methyl 2-{...} | TBD | MCF-7 |
In this context, the structure-activity relationship suggests that substituents on the aromatic ring may play a critical role in modulating biological activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest interactions with specific molecular targets such as enzymes and receptors involved in key signaling pathways.
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cell proliferation in cancer cells.
- Receptor Modulation: It could also interact with receptors that mediate inflammatory responses, potentially reducing inflammation.
Comparison with Similar Compounds
Methyl 2-(4-Chlorophenyl)Sulfanylacetate ()
- Structure : Features a chloro substituent at the para position of the phenyl ring instead of isopropyl.
- Key Differences :
- Chlorine is electron-withdrawing, reducing electron density at the sulfanyl group compared to the isopropyl group in the target compound.
- Lower molecular weight (216.68 vs. ~230.3 for the target) due to the smaller substituent.
- Implications : The chloro derivative may exhibit higher polarity and altered reactivity in electrophilic substitution reactions. Commercial availability suggests utility as a synthetic intermediate.
Ethyl 2-{[4-(Pyridin-4-yl)Pyrimidin-2-yl]Sulfanyl}Acetate ()
- Structure : Replaces the phenyl ring with a pyrimidine-pyridine heterocyclic system.
- Key Differences :
- The heterocyclic core introduces nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
- Ethyl ester vs. methyl ester may increase lipophilicity and alter metabolic stability.
- Implications : The heterocyclic system could enhance binding to biological targets, such as enzymes or receptors, compared to the purely aromatic target compound.
Propyl 2-(4-Methylbenzenesulfonyl)Acetate ()
- Structure : Contains a sulfonyl (SO₂) group instead of sulfanyl (S) and a methyl-substituted phenyl ring.
- Propyl ester extends the alkyl chain, affecting solubility and volatility.
2-Phenyl-2-{[4-(Propan-2-yl)Phenyl]Sulfanyl}Acetic Acid ()
- Structure : Substitutes the methyl ester with a carboxylic acid and adds a phenyl group at the α-carbon.
- Key Differences :
- The carboxylic acid enhances water solubility and reactivity (e.g., salt formation).
- Additional phenyl group increases steric hindrance and molecular weight (286.39 vs. ~230.3).
- Implications : The acid form may serve as a precursor for ester derivatives or exhibit distinct pharmacokinetic properties.
Methyl 2-[(4-Fluorophenyl)Sulfonyl-Propan-2-ylamino]Acetate ()
- Structure : Combines a sulfonamide group (SO₂NH) with a fluorine-substituted phenyl ring.
- Key Differences :
- Sulfonamide group introduces hydrogen-bonding capability and polarity.
- Fluorine’s electronegativity may enhance metabolic stability and bioavailability.
Table 1: Structural and Molecular Comparison of Compounds
| Compound Name | Substituent/Ring System | Functional Group | Ester/Acid | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate | 4-isopropylphenyl | Sulfanyl (S) | Methyl | C₁₂H₁₄O₂S | ~230.3 |
| Methyl 2-(4-chlorophenyl)sulfanylacetate | 4-chlorophenyl | Sulfanyl (S) | Methyl | C₉H₉ClO₂S | 216.68 |
| Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate | Pyrimidine-pyridine | Sulfanyl (S) | Ethyl | C₁₃H₁₃N₃O₂S | ~283.3 |
| Propyl 2-(4-methylbenzenesulfonyl)acetate | 4-methylphenyl | Sulfonyl (SO₂) | Propyl | C₁₂H₁₆O₄S | ~264.3 |
| 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid | 4-isopropylphenyl | Sulfanyl (S) | Acid | C₁₇H₁₈O₂S | 286.39 |
Key Findings and Implications
Electron-withdrawing groups (e.g., Cl, SO₂) reduce reactivity but may improve stability.
Functional Group Impact :
- Sulfanyl vs. sulfonyl groups dictate redox sensitivity and polarity.
- Ester vs. acid forms influence solubility and metabolic pathways.
Structural Complexity :
- Heterocyclic systems (e.g., pyrimidine-pyridine) introduce hydrogen-bonding sites, relevant for drug design.
- Bulky substituents (e.g., phenyl in ) affect molecular packing and steric interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
